molecular formula C23H23N7O2 B2646281 2-{2-METHYL-4-[5-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]-1H-IMIDAZOL-1-YL}-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE CAS No. 1251605-95-4

2-{2-METHYL-4-[5-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]-1H-IMIDAZOL-1-YL}-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE

Cat. No.: B2646281
CAS No.: 1251605-95-4
M. Wt: 429.484
InChI Key: REAZKUZDHAXMKK-UHFFFAOYSA-N
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Description

2-{2-METHYL-4-[5-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]-1H-IMIDAZOL-1-YL}-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE is a complex organic compound that features multiple heterocyclic rings, including imidazole, oxadiazole, and piperazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-METHYL-4-[5-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]-1H-IMIDAZOL-1-YL}-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE typically involves multi-step reactions starting from commercially available precursorsCommon reagents used in these reactions include various acids, bases, and solvents such as ethanol and dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-{2-METHYL-4-[5-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]-1H-IMIDAZOL-1-YL}-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, DMSO, and acetonitrile. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2-{2-METHYL-4-[5-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]-1H-IMIDAZOL-1-YL}-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

Mechanism of Action

The mechanism of action of 2-{2-METHYL-4-[5-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]-1H-IMIDAZOL-1-YL}-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{2-METHYL-4-[5-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]-1H-IMIDAZOL-1-YL}-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE apart is its unique combination of these three heterocyclic rings, which may confer a distinct set of biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-[2-methyl-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)imidazol-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O2/c1-17-25-20(22-26-23(32-27-22)18-7-9-24-10-8-18)15-30(17)16-21(31)29-13-11-28(12-14-29)19-5-3-2-4-6-19/h2-10,15H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAZKUZDHAXMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1CC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=NOC(=N4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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